1-Oxaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8(5-3-1)6-7-9-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIMXSJHBZZOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287846 | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-18-2 | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FMJ8PG6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1 Oxaspiro 3.5 Nonane and Its Functionalized Derivatives
Strategic Approaches to the Construction of the 1-Oxaspiro[3.5]nonane Scaffold
The assembly of the this compound system, which features a four-membered oxetane (B1205548) ring spiro-fused to a cyclohexane (B81311) ring, can be achieved through several strategic synthetic routes. These methods include forming the oxetane via intramolecular cyclizations, cycloadditions, ring expansions, and specialized reactions involving sulfur ylides or aldol-type condensations.
Intramolecular Cyclization Pathways for Oxetane Ring Formation
One of the most established methods for forming oxetane rings is through intramolecular C–O bond formation, commonly known as the Williamson etherification. acs.orgthieme-connect.de This strategy typically involves the cyclization of a 1,3-halohydrin or a suitably activated 1,3-diol. thieme-connect.de For the synthesis of this compound systems, the required precursor is a 1-(hydroxymethyl)cyclohexan-1-ol derivative with a leaving group on the exocyclic hydroxymethyl group, or a 1-(halomethyl)cyclohexan-1-ol.
The general approach begins with a 1,3-diol, which can be selectively functionalized at the less hindered primary alcohol. thieme-connect.de For instance, monotosylation of the primary hydroxyl group, followed by treatment with a strong base like potassium tert-butoxide (t-BuOK) or butyllithium (B86547) (BuLi), facilitates the deprotonation of the remaining tertiary alcohol and subsequent intramolecular nucleophilic substitution to close the oxetane ring. acs.orgthieme-connect.de A variety of 3,3-disubstituted oxetanes have been synthesized from substituted dimethyl malonates through a sequence involving ester reduction to the diol, selective tosylation, and base-mediated cyclization, with yields for the Williamson etherification step reported to be between 59% and 87%. acs.org
A specific synthesis for a related system, 2-oxa-7-azaspiro[3.5]nonane, illustrates this pathway. The synthesis starts from N-tosyl-piperidine-4,4-diethyl ester, which is reduced to the corresponding diol using lithium aluminum hydride. This diol is then subjected to a one-pot mesylation and ring closure to furnish the oxetane ring. nih.gov This highlights the adaptability of intramolecular cyclization for creating diverse spiro[3.5]nonane architectures containing an oxetane ring.
Application of [2+2] Cycloaddition Reactions in Spiro-Oxetane Synthesis
The [2+2] cycloaddition reaction, particularly the Paternò-Büchi reaction, represents a highly atom-economical method for constructing the oxetane ring. beilstein-journals.org This photochemical reaction involves the cycloaddition of a carbonyl compound with an alkene to directly form the four-membered ether ring. lancs.ac.uk
In the context of the this compound scaffold, cyclohexanone (B45756) serves as the carbonyl component, reacting with an appropriate alkene under photochemical conditions. A notable example is the Paternò-Büchi reaction between cyclohexanone and maleic anhydride. lancs.ac.uk This reaction leads to the formation of a functionalized spiro-oxetane, specifically a derivative of this compound-2,3-dicarboxylate. lancs.ac.uk Such cycloaddition strategies are valuable for creating densely functionalized spirocycles that can be elaborated further. Formal [2+2] cycloadditions, which are not reliant on light, can also be mediated by bases or N-heterocyclic carbenes (NHCs) to achieve similar ends. beilstein-journals.org
Ring Expansion Reactions for Diverse Oxaspiro[3.5]nonane Architectures
Ring expansion reactions provide another pathway to the this compound skeleton, typically starting from a corresponding spirocyclic epoxide. beilstein-journals.org The thermodynamic driving force for the expansion of a strained three-membered epoxide ring to a four-membered oxetane ring makes this a viable strategy. beilstein-journals.org
This approach often involves the reaction of cyclohexanone with a sulfur ylide, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. beilstein-journals.orgacs.org This initially forms a spiro-epoxide (1-oxaspiro[2.5]octane). Subsequent treatment of this epoxide with an excess of the same sulfur ylide or a different one under specific conditions can induce a ring expansion to yield the desired this compound. thieme-connect.debeilstein-journals.orgacs.org The use of more than two equivalents of the ylide is often necessary to promote the ring expansion over simple epoxidation. beilstein-journals.org This method is particularly useful as it builds the spirocyclic system from a readily available cyclic ketone.
Aldolization-Based Approaches to Spiro-β-Lactones within the Oxaspiro[3.5]nonane System
A specialized aldolization-cyclization sequence can be employed to synthesize spiro-β-lactones, which are carbonyl derivatives of the this compound system (1-oxaspiro[3.5]nonan-2-ones). This method involves the reaction of a ketone with the enolate of a phenyl ester. orgsyn.org
A well-documented procedure involves the reaction of cyclohexanone with the lithium enolate of phenyl 2-methylpropanoate (B1197409). orgsyn.org The enolate is generated by treating the phenyl ester with lithium diisopropylamide (LDA) in dry tetrahydrofuran (B95107) (THF) at low temperatures. The subsequent addition of cyclohexanone to this enolate solution initiates an aldol-type addition. The resulting adduct undergoes intramolecular cyclization with the expulsion of the phenoxide leaving group to form the β-lactone ring. This process has been successfully used to prepare 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one with yields reported as high as 91% after recrystallization. orgsyn.org The versatility of this method is demonstrated by its application to other substrates, as shown in the table below.
| Phenyl Ester Reactant | Ketone | Product | Yield |
| Phenyl 2-methylpropanoate | Cyclohexanone | 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one | 91% |
| Phenyl butanoate | Cyclohexanone | (±)-3-Ethyl-1-oxaspiro[3.5]nonan-2-one | 95% |
Table 1: Synthesis of 1-Oxaspiro[3.5]nonan-2-one derivatives via aldolization-cyclization. Data sourced from Organic Syntheses. orgsyn.org
Utilisation of Sulfur Ylides in Oxetane Formation for Spiro[3.5]nonanes
The direct reaction of carbonyl compounds with sulfur ylides is a powerful tool for the formation of oxetanes, including the this compound system. thieme-connect.de This method typically employs a sulfoxonium ylide, such as dimethyloxosulfonium methylide, which is generated in situ from a corresponding sulfoxonium salt like trimethylsulfoxonium (B8643921) iodide and a base. thieme-connect.de
When cyclohexanone is treated with dimethyloxosulfonium methylide, the ylide attacks the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate. This intermediate then undergoes ring closure to form the oxetane ring directly, yielding this compound. A typical procedure involves the use of trimethylsulfoxonium iodide with potassium tert-butoxide in tert-butyl alcohol. thieme-connect.de This one-step process from a cyclic ketone is highly efficient for constructing the spiro-oxetane core. The reaction is often preferred over methods using sulfonium (B1226848) ylides (like dimethylsulfonium methylide) when the direct formation of the oxetane is desired, as sulfonium ylides tend to yield epoxides instead. thieme-connect.de
Chemoselective and Stereoselective Syntheses of this compound Derivatives
Achieving chemo- and stereoselectivity is crucial when synthesizing complex, functionalized this compound derivatives for applications in areas like drug discovery. Several of the aforementioned synthetic strategies can be adapted to control the spatial arrangement of substituents.
Stereocontrol can be achieved by starting with enantiomerically enriched precursors. For example, the synthesis of chiral oxetanes can be accomplished via the cyclization of enantioenriched 1,3-diols. acs.org These diols can be prepared by the stereoselective ring opening of 2,3-epoxy alcohols. thieme-connect.de The subsequent cyclization, proceeding through a Williamson etherification protocol, typically occurs with an inversion of stereochemistry at the carbon bearing the leaving group, allowing for predictable stereochemical outcomes. acs.org
In aldolization-based approaches, the formation of new stereocenters can lead to diastereomeric mixtures. For instance, the reaction of phenyl decanoate (B1226879) with 3-methylbutan-2-one was reported to produce a 6:1 mixture of (3R,4R)- and (3R,4S)-4-isopropyl-4-methyl-3-octyl-2-oxetanone, indicating that the relative stereochemistry can be influenced by the reactants, though selectivity may not always be perfect. orgsyn.org In other cases, high levels of diastereoselectivity have been reported. For example, the synthesis of a complex oxetane-containing steroid via a sulfur ylide-mediated process was achieved with full diastereoselectivity, demonstrating that substrate control can be a powerful tool in complex settings. acs.org
The development of asymmetric catalytic methods, such as those using chiral iridium catalysts for coupling reactions to form diol adducts, also opens avenues for producing enantiomerically enriched trisubstituted oxetanes. thieme-connect.de These advanced methods are essential for accessing specific stereoisomers of this compound derivatives for biological evaluation and other specialized applications.
Asymmetric Synthesis Strategies for Chiral this compound Compounds
The creation of chiral spirocyclic compounds is a significant challenge in organic synthesis, as the spirocenter constitutes a quaternary stereocenter. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial for developing pharmacologically active agents. wikipedia.org Key strategies involve the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com
One prominent class of chiral auxiliaries is Evans' oxazolidinones. These are widely employed in asymmetric alkylation and aldol (B89426) reactions and have proven effective in the total synthesis of various biologically active natural products. rsc.org For the synthesis of spirocycles, a chiral auxiliary can be attached to a precursor molecule to induce facial selectivity during a key bond-forming step, such as cyclization or an addition reaction. numberanalytics.comrsc.org For instance, auxiliaries like Oppolzer's camphorsultam or pseudoephedrine can be used to direct the alkylation of an enolate, establishing the desired stereochemistry which is then carried through to the final spirocyclic product. wikipedia.org The auxiliary is typically removed in a later step and can often be recovered for reuse. wikipedia.org
Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Catalysts such as L-proline or cinchona alkaloid derivatives have been successfully used to facilitate intramolecular aldol condensations in the synthesis of related spirocyclic diones with high enantiomeric excess. For example, iridium-catalyzed reductive coupling of oxetanone with allylic acetates using chiral phosphine (B1218219) ligands like (S)-tol-BINAP has been shown to produce chiral oxetanols with excellent enantioselectivity (up to 99% ee). nih.gov These chiral alcohol products can serve as key intermediates for building more complex chiral oxaspirocycles. nih.gov
In cases where direct asymmetric synthesis is challenging, the resolution of a racemic mixture offers an alternative path to obtaining enantiomerically pure compounds. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Control of Regioisomeric Outcomes in Spiroannulations
Spiroannulation, the formation of the spirocyclic ring system, often presents challenges related to regioselectivity, especially when using unsymmetrical precursors. The regiochemical outcome of a reaction determines which of two or more possible structural isomers is formed. Controlling this outcome is essential for an efficient synthesis.
The Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl group and an alkene, is a common method for constructing the oxetane ring. beilstein-journals.org When using unsymmetrical ketones or alkenes, the reaction can lead to different regioisomers. The regioselectivity is influenced by the stability of the diradical intermediate that is formed upon photo-excitation.
In the formation of the this compound skeleton, intramolecular cyclization is a key step. The regioselectivity of ring-opening reactions of unsymmetrical oxetane precursors is heavily influenced by both steric and electronic effects. magtech.com.cn Under nucleophilic conditions, attack generally occurs at the less sterically hindered carbon adjacent to the oxygen. magtech.com.cn However, in the presence of an acid, weak nucleophiles can be directed to attack the more substituted carbon, which can better stabilize a partial positive charge (electronic effect control). magtech.com.cn This principle can be exploited to control the outcome of cyclization reactions that form the spirocyclic framework.
For instance, in the synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one from an unsymmetrical ketone, the reaction preferentially forms the less sterically crowded diastereoisomer. orgsyn.org Similarly, visible-light-driven photocatalysis has been employed to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and exocyclic alkenes, demonstrating a modern approach where regiocontrol can be achieved under mild conditions. acs.org
Development of Efficient and Scalable Synthetic Routes for Industrial Applications
The transition of a synthetic route from a laboratory setting to industrial-scale production requires methodologies that are not only high-yielding but also cost-effective, safe, and environmentally benign. For this compound derivatives, this involves optimizing reaction conditions and developing processes that minimize complex purification steps like column chromatography.
A scalable synthesis for spiro[3.5]nonane-6,8-dione, a key intermediate, has been developed that avoids chromatographic purification, making it suitable for large-scale production. google.com This process involves the reaction of cyclohexanone with other reagents under conditions that lead to direct crystallization of the product. orgsyn.org For example, one documented procedure involves the reaction of phenyl 2-methylpropanoate with cyclohexanone in the presence of lithium diisopropylamide (LDA), followed by workup and recrystallization to afford 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one in high yield (91%) and purity. orgsyn.org
Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly desirable for industrial applications due to their efficiency and atom economy. A copper-catalyzed four-component cascade reaction has been developed for the facile synthesis of 3-oxetanone-derived spirocycles, showcasing an efficient assembly of complex structures from simple starting materials. mdpi.com
Modern techniques such as flow chemistry are also being implemented to improve scalability and safety. A visible-light-driven photocatalytic method for preparing spirocycles has been successfully adapted to a continuous flow platform, enabling production on a decagram scale while mitigating potential hazards associated with reactive intermediates. acs.org The ability to synthesize functionalized derivatives, such as 2-oxaspiro[3.5]nonan-7-amine and 2-oxaspiro[3.5]nonan-7-ylmethanol, on a multigram scale further highlights the applicability of these advanced methods in drug design and development. bldpharm.com
Compound Information Table
| Compound Name | Molecular Formula | Structure |
| This compound | C₈H₁₄O | C1CCC2(CC1)CCO2 |
| 7-Methylene-2-oxaspiro[3.5]nonane | C₉H₁₄O | C=C1CC2(CCC1)CCO2 |
| 2-Oxaspiro[3.5]nonan-7-one | C₈H₁₂O₂ | O=C1CCC2(CC1)CCO2 |
| 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one | C₁₀H₁₆O₂ | CC1(C)C(=O)OC2(C1)CCCCC2 |
| 2-Oxaspiro[3.5]nonan-7-amine | C₈H₁₅NO | NC1CCC2(CC1)CCO2 |
| 2-Oxaspiro[3.5]nonan-7-ylmethanol | C₉H₁₆O₂ | OCC1CCC2(CC1)CCO2 |
Elucidation of Chemical Reactivity and Transformation Pathways of 1 Oxaspiro 3.5 Nonane Systems
Nucleophilic Reactivity and Substitution Reactions on the Spirocyclic Core
The reactivity of the 1-oxaspiro[3.5]nonane system towards nucleophiles is largely dictated by the inherent strain of the oxetane (B1205548) ring. This strain makes the electrophilic carbon atoms adjacent to the oxygen susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity of this attack can be influenced by substituents on both the oxetane and cyclohexane (B81311) rings.
In substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones, reactions with nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyllithium (B1224462) result in the formation of (p-hydroxyphenyl)diphenylmethyl derivatives. rsc.org This transformation is proposed to proceed through the formation of a p-quinone diphenylmethide intermediate, which then undergoes a 1,6-addition by the nucleophile. rsc.org
Fluorinated derivatives, such as 3,3-difluoro-1-oxaspiro[3.5]nonane, also exhibit susceptibility to nucleophilic substitution. smolecule.com The presence of the electron-withdrawing fluorine atoms can further activate the oxetane ring towards attack.
The general mechanism for nucleophilic attack involves the opening of the strained four-membered ring. This process is a key feature of oxetane chemistry, providing a pathway to 1,3-difunctionalized cyclohexane derivatives. acs.org
Table 1: Nucleophilic Reactions on Substituted this compound Systems
| Spiro-Compound | Nucleophile | Product Type | Reference |
| 3,3-Diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione | Potassium Cyanide | (p-Hydroxyphenyl)diphenylmethyl derivative | rsc.org |
| 3,3-Diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione | Methylmagnesium Iodide | (p-Hydroxyphenyl)diphenylmethyl derivative | rsc.org |
| 3,3-Diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione | Methyllithium | (p-Hydroxyphenyl)diphenylmethyl derivative | rsc.org |
| 3,3-Difluoro-1-oxaspiro[3.5]nonane | Potassium Cyanide | Substituted cyclohexane | smolecule.com |
| 3,3-Difluoro-1-oxaspiro[3.5]nonane | Organolithium reagents | Substituted cyclohexane | smolecule.com |
Intramolecular Rearrangements and Cyclization Processes in Oxaspiro[3.5]nonanes
Intramolecular reactions of this compound systems can lead to complex molecular architectures. These processes are often driven by the release of ring strain from the oxetane moiety or by the participation of functional groups on the cyclohexane ring.
While specific examples of intramolecular rearrangements for the parent this compound are not extensively documented in the provided results, related systems demonstrate the potential for such transformations. For instance, the synthesis of spirocyclic oxetanes can be achieved through intramolecular cyclization of 1,3-diols. acs.orgubbcluj.ro This type of reaction, typically a Williamson etherification, involves the formation of an alkoxide that displaces a leaving group to form the four-membered ring. acs.org
In a related system, 1-oxaspiro[2.5]octa-5,7-dien-4-one, intramolecular Diels-Alder reactions have been observed, showcasing the potential for cycloadditions within spirocyclic frameworks. researchgate.net Although this involves a different ring size, it highlights the possibility of harnessing the fixed spatial relationship of reactive groups in spirocycles to control reaction pathways.
Oxidation and Reduction Chemistry of Substituted this compound Derivatives
The oxidation and reduction of this compound derivatives typically involve functional groups appended to the cyclohexane ring, as the oxetane ether linkage is generally stable to many common oxidizing and reducing agents.
For example, a carbonyl group on the cyclohexane ring can be readily reduced. The synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane involves the epoxidation of a methylenecyclohexane (B74748) derivative, which itself is formed from the corresponding cyclohexanone (B45756). google.com This indicates that ketone functionalities on the six-membered ring can be manipulated without affecting the spiro-oxetane core.
Conversely, the cyclohexane ring can be functionalized through oxidation. While direct oxidation of the parent compound is not detailed, derivatives with existing functional groups can undergo further transformation. For instance, a carboxylic acid group on the spirocyclic framework, as seen in the related 7-oxaspiro[3.5]nonane-2-carboxylic acid, can be oxidized to form esters or amides. It can also be reduced to the corresponding alcohol.
Table 2: Representative Oxidation and Reduction Reactions
| Starting Material | Reagent/Condition | Product | Reaction Type | Reference |
| 2,2,3,6-Tetramethyl-1-cyclohexanone (precursor) | Wittig reagent/Epoxidation | 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | Reduction/Epoxidation | google.com |
| 7-Oxaspiro[3.5]nonane-2-carboxylic acid (related system) | - | Ester or Amide derivative | Oxidation | |
| 7-Oxaspiro[3.5]nonane-2-carboxylic acid (related system) | - | Alcohol derivative | Reduction |
Derivatization Strategies for Enhancing Functionality and Diversity
A variety of synthetic strategies have been developed to introduce functionality and create diverse libraries of this compound derivatives. These methods often take advantage of the reactivity of cyclohexanone or related precursors.
One powerful method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. The reaction of cyclohexanone with maleic anhydride, followed by esterification, yields rac-(2R,3R)-dimethyl this compound-2,3-dicarboxylate, demonstrating a method to install carboxylate groups onto the oxetane ring. rsc.org
Another key strategy involves the aldolization of ketones with phenyl ester enolates to form β-lactones. This has been successfully applied to the synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one from cyclohexanone and the corresponding phenyl ester. orgsyn.org This method allows for the introduction of a lactone functionality as part of the spirocyclic system.
Further derivatization can be achieved on the cyclohexane ring. For example, the synthesis of spiro[3.5]nonane-6,8-dione has been accomplished through the cyclization of related acrylates and diethyl acetonedicarboxylate, providing a route to dione-functionalized spirocycles. researchgate.net These diones can serve as handles for further synthetic transformations. The introduction of amine groups is also possible, leading to compounds like 2-oxaspiro[3.5]nonan-7-amine and its derivatives, which are valuable in medicinal chemistry. echemi.com
Table 3: Derivatization Strategies for this compound Systems
| Precursors | Key Reaction | Product | Purpose of Derivatization | Reference |
| Cyclohexanone, Maleic anhydride | Paternò-Büchi reaction | rac-(2R,3R)-Dimethyl this compound-2,3-dicarboxylate | Introduction of carboxylates | rsc.org |
| Cyclohexanone, Phenyl 2-methylpropanoate (B1197409) | Aldolization | 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one | Formation of a β-lactone | orgsyn.org |
| Diethyl acetonedicarboxylate, Acrylates | Cyclization/Decarboxylation | Spiro[3.5]nonane-6,8-dione | Introduction of dione (B5365651) functionality | researchgate.net |
| - | - | 2-Oxaspiro[3.5]nonan-7-amine | Introduction of an amine group |
Sophisticated Spectroscopic Analysis and Structural Characterization of 1 Oxaspiro 3.5 Nonane Compounds
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-oxaspiro[3.5]nonane and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons are highly informative. The protons on the oxetane (B1205548) ring typically appear at distinct chemical shifts compared to those on the cyclohexane (B81311) ring due to the influence of the adjacent oxygen atom. For instance, the methylene (B1212753) protons alpha to the ether oxygen (C2) are expected to be deshielded and resonate at a lower field. The complex splitting patterns, arising from spin-spin coupling between neighboring protons, can be deciphered using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton connectivity within each ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The spiro carbon (C4) is a key diagnostic signal, appearing as a quaternary carbon at a unique chemical shift. The carbons of the oxetane ring (C2, C3, and C4) are readily distinguished from the cyclohexane carbons. For example, in 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, the spiro carbon appears at δ 84.9 ppm, while the carbonyl carbon is observed at δ 176.1 ppm. orgsyn.org
Conformational analysis of the flexible cyclohexane ring and the strained oxetane ring can be investigated using variable temperature NMR studies and Nuclear Overhauser Effect (NOE) experiments. The cyclohexane ring in this compound derivatives typically adopts a chair conformation. The analysis of homonuclear coupling constants and chemical shifts can reveal the preferred conformations and the relative configuration of substituents. nih.gov For instance, the magnitude of the coupling constants between vicinal protons on the cyclohexane ring can help determine their axial or equatorial orientation. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, providing crucial data for establishing the three-dimensional structure and stereochemistry. nih.gov
Table 1: Representative NMR Data for a this compound Derivative Interactive table available in digital version.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one orgsyn.org | ¹H | CDCl₃ | 1.31 (s, 6H), 1.58-1.70 (m, 8H), 1.94-1.97 (m, 2H) |
| 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one orgsyn.org | ¹³C | CDCl₃ | 17.8, 22.4, 24.5, 32.0, 54.1, 84.9, 176.1 |
Mass Spectrometry (MS) in the Identification and Elucidation of this compound Species
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds and to gain structural insights through the analysis of their fragmentation patterns. Electron ionization (EI) is a common method for analyzing volatile spirocyclic ethers.
Upon electron impact, this compound will form a molecular ion (M⁺•), the peak for which is generally observable and allows for the determination of the compound's elemental composition. aip.org The fragmentation of the molecular ion is highly characteristic and provides structural clues. For cyclic ethers, fragmentation often initiates with cleavage of the bonds adjacent to the oxygen atom. uga.edu
The fragmentation of oxa-spiro-alkanes follows predictable pathways. aip.org A primary fragmentation route for the this compound molecular ion involves the cleavage of the oxetane ring. This can lead to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄). Another characteristic fragmentation involves the rupture of the C-C bonds at the spiro center. The fragmentation of the cyclohexane ring can also occur, often through retro-Diels-Alder-type reactions if unsaturation is present in derivatives, or through the loss of alkyl radicals. researchgate.net
For substituted 1-oxaspiro[3.5]nonanes, the fragmentation patterns will be influenced by the nature and position of the substituents. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecular ion and its fragments, which helps in distinguishing between isobaric species and confirming proposed structures. rsc.orgrsc.org
Table 2: Predicted Key Fragmentation Pathways for this compound under EI-MS Interactive table available in digital version.
| Process | Fragment Ion | Neutral Loss | Comments |
|---|---|---|---|
| α-Cleavage | [M - H]⁺ | H• | Cleavage adjacent to the ether oxygen. |
| Ring Opening | [M - C₂H₄]⁺• | C₂H₄ | Loss of ethylene from the oxetane ring. |
| Spiro-center Cleavage | Varies | Varies | Rupture of bonds at the spiro carbon leading to various fragments derived from each ring. |
| Cyclohexane Fragmentation | [M - C₂H₅]⁺ | C₂H₅• | Loss of an ethyl radical from the cyclohexane ring. |
Infrared (IR) Spectroscopy for the Characterization of Functional Groups within the Spiro[3.5]nonane Scaffold
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the core ether linkage and identifying any additional functional groups on the spirocyclic framework.
The most characteristic vibrations for the this compound structure are associated with the oxetane ring. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are prominent features in the IR spectrum. The C-O-C stretching band for oxetane rings typically appears in the region of 950-985 cm⁻¹. researchgate.netuni-muenchen.de For example, a characteristic band for the oxetane C-O-C stretch has been observed at 980 cm⁻¹ in photopolymerization studies. researchgate.net
The IR spectrum will also display characteristic absorptions for the C-H bonds of the cyclohexane and oxetane rings. The C-H stretching vibrations of the CH₂ groups are typically observed in the 2850-2960 cm⁻¹ region. Bending (scissoring and rocking) vibrations for the CH₂ groups appear in the fingerprint region (below 1500 cm⁻¹).
If the this compound scaffold is functionalized, additional characteristic peaks will be present. For instance, a carbonyl group (C=O) in a derivative like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one gives a very strong and sharp absorption band around 1820 cm⁻¹, characteristic of a β-lactone. orgsyn.org A hydroxyl group (-OH) would show a broad absorption band in the 3200-3600 cm⁻¹ region. The presence of a spiro center can also give rise to specific vibrational modes. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for the this compound Scaffold Interactive table available in digital version.
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (alkane) | Stretch | 2850 - 2960 | Strong |
| C-O-C (ether) | Stretch | 950 - 985 | Medium to Strong |
| CH₂ | Scissoring (bend) | ~1450 | Medium |
| C=O (lactone, if present) | Stretch | ~1820 | Very Strong |
| O-H (alcohol, if present) | Stretch | 3200 - 3600 | Broad, Strong |
Chromatographic Techniques in the Analysis of this compound Mixtures and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like the parent this compound. birchbiotech.com When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC provides both qualitative and quantitative information. The retention time is a characteristic property used for identification, while the peak area allows for the determination of the compound's concentration and thus its purity. oshadhi.co.uk Purity is calculated by dividing the peak area of the target compound by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com GC is also highly effective for separating mixtures of isomers. cdnsciencepub.com For chiral derivatives of this compound, enantiomeric purity can be determined using special chiral GC columns. researchgate.netgcms.cz
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separations of less volatile or thermally sensitive this compound derivatives. The separation can be performed in normal-phase or reverse-phase mode, depending on the polarity of the compound and the chosen stationary phase. Purity assessment by HPLC is highly accurate, and the technique is also used to separate diastereomers. orgsyn.orggoogle.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions that synthesize this compound, to identify appropriate solvent systems for column chromatography, and for a preliminary assessment of purity. rsc.org The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.
Table 4: Summary of Chromatographic Techniques for this compound Analysis Interactive table available in digital version.
| Technique | Primary Application | Key Information Provided | Suitable for this compound? |
|---|---|---|---|
| Gas Chromatography (GC) | Purity assessment, Isomer separation | Retention time, Peak area (purity), Separation of volatile compounds | Yes, for volatile derivatives |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Purification, Isomer separation | Retention time, Peak area (purity), Separation of non-volatile compounds | Yes, for functionalized/less volatile derivatives |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, Preliminary purity check | Retention factor (Rf) | Yes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Retention time, Mass spectrum (structural info) | Yes, provides definitive identification |
Computational Chemistry and Theoretical Investigations of 1 Oxaspiro 3.5 Nonane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic environment of 1-Oxaspiro[3.5]nonane. These methods, which solve the Schrödinger equation for the molecule, provide insights into the distribution of electrons and the nature of the chemical bonds. For this compound, the electronic structure is characterized by the interplay between the strained four-membered oxetane (B1205548) ring and the flexible six-membered cyclohexane (B81311) ring, which are joined by a common spiro carbon atom.
The presence of the oxygen atom in the oxetane ring introduces significant polarity and is a key site for electronic interactions. The oxygen's lone pairs of electrons occupy high-energy molecular orbitals and contribute to the molecule's nucleophilic character. Analysis of the molecular orbitals, typically through methods like Hartree-Fock (HF) or post-Hartree-Fock methods, reveals the distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is generally localized around the oxygen atom, making it susceptible to electrophilic attack, while the LUMO is often associated with the antibonding orbitals of the C-O bonds in the oxetane ring, indicating a pathway for nucleophilic attack and ring-opening.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.
The stability of this compound can be assessed by calculating its total electronic energy. Furthermore, by comparing the energy of this compound with its isomers or related compounds, its relative thermodynamic stability can be determined. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are commonly employed for these types of calculations. vulcanchem.com
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H14O | PubChem nih.gov |
| Molecular Weight | 126.20 g/mol | PubChem nih.gov |
| XLogP3 | 1.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 126.104465066 Da | PubChem nih.gov |
| Monoisotopic Mass | 126.104465066 Da | PubChem nih.gov |
| Topological Polar Surface Area | 9.2 Ų | PubChem nih.gov |
| Heavy Atom Count | 9 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 103 | PubChem nih.gov |
| Isotope Atom Count | 0 | PubChem nih.gov |
| Defined Atom Stereocenter Count | 0 | PubChem nih.gov |
| Undefined Atom Stereocenter Count | 1 | PubChem nih.gov |
| Defined Bond Stereocenter Count | 0 | PubChem nih.gov |
| Undefined Bond Stereocenter Count | 0 | PubChem nih.gov |
| Covalently-Bonded Unit Count | 1 | PubChem nih.gov |
Prediction of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is an invaluable tool for predicting and understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.
A key reaction of oxetanes is their ring-opening, which can be initiated by either acids or nucleophiles. Computational studies on similar spirocyclic oxetanes have shown that the regioselectivity of the ring-opening is highly dependent on the nature of the attacking species and the substituents on the oxetane ring. acs.org For this compound, acid-catalyzed ring-opening would likely involve protonation of the oxygen atom, followed by nucleophilic attack at one of the adjacent carbon atoms. The transition state for this process can be located and its energy calculated, providing insight into the reaction barrier.
DFT calculations are often used to model these reaction pathways. acs.org For instance, in the context of combustion, the oxidation of cyclic ethers like this compound proceeds through a series of radical reactions. unizar.es Computational modeling can help to elucidate the complex network of these reactions, identifying the key intermediates and the dominant reaction channels. Advanced techniques, such as those that combine DFT with methods for locating transition states (e.g., synchronous transit-guided quasi-newton methods), are employed for this purpose.
Conformational Analysis and Energy Landscapes of this compound Systems
The three-dimensional structure of this compound is not static; it can exist in various conformations due to the flexibility of the cyclohexane ring. A thorough conformational analysis is essential for understanding its physical and chemical properties. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable.
Computational methods can be used to systematically explore the conformational space of this compound. By rotating the bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy conformations and the energy barriers between them. For the related 1-oxaspiro[2.5]octane, NMR spectroscopy combined with computational analysis has been used to determine the preferred conformations. nih.gov A similar approach for this compound would likely show a preference for the chair conformation of the cyclohexane ring, with two possible chair isomers depending on the orientation of the spiro-fused oxetane ring (axial or equatorial). The relative energies of these conformers would be determined by steric interactions between the two rings.
Thermochemical and Kinetic Data Computations for Reactivity Predictions
Computational chemistry provides a means to calculate important thermochemical and kinetic data that are crucial for predicting the reactivity of this compound. Thermochemical properties such as the standard enthalpy of formation, entropy, and heat capacity can be computed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. unizar.esdss.go.th
This data is particularly relevant in fields such as combustion chemistry, where this compound has been identified as a potential intermediate in the oxidation of larger fuel molecules. researchgate.net The thermochemical properties of this compound are essential inputs for kinetic models that simulate complex reaction networks.
Kinetic data, such as rate constants for specific reactions, can also be predicted using computational methods. Transition State Theory (TST) is a common framework for these calculations, where the rate constant is determined by the energy difference between the reactants and the transition state. By computing the activation energies for various potential reactions of this compound, its reactivity under different conditions can be predicted. For example, the barriers for its unimolecular decomposition or its reaction with radicals can be calculated to assess its stability at high temperatures.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-phenyl-1-oxaspiro[2.5]octane |
| 1-oxaspiro[2.5]octane |
| Hartree-Fock |
Biological Activity and Biomedical Applications of 1 Oxaspiro 3.5 Nonane Derivatives
Evaluation of Antifungal Properties of Oxaspiro[3.5]nonane-Based Compounds
While extensive research into the antifungal properties of various heterocyclic compounds is ongoing, specific studies focusing exclusively on 1-oxaspiro[3.5]nonane derivatives are not widely documented in current literature. However, the broader class of oxadiazole derivatives, which are also oxygen-containing heterocycles, has shown significant antifungal potential, suggesting a possible area for future investigation for oxaspiro[3.5]nonane-based compounds.
For instance, certain 1,2,4-oxadiazole (B8745197) derivatives have demonstrated notable activity against a range of plant pathogenic fungi. mdpi.com Studies have shown that these compounds can be effective against fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com The mechanism for some of these compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. mdpi.com Similarly, other research has highlighted 1,3,4-oxadiazole (B1194373) derivatives as potent antifungal agents against various Candida species and Aspergillus niger, in some cases exceeding the activity of established drugs like fluconazole. nih.gov
These findings in related heterocyclic structures underscore the potential for oxygen-containing scaffolds to exhibit antifungal activity. Future research could explore whether the unique structural features of this compound can be leveraged to develop novel antifungal agents.
Assessment of Antioxidant Activities within the this compound Class
Direct assessment of the antioxidant activities of this compound derivatives is limited in published research. The evaluation of antioxidant properties often focuses on molecules with the ability to scavenge free radicals, a characteristic commonly associated with compounds like phenols, flavonoids, and some 1,3-dicarbonyl compounds. mdpi.comnih.gov These compounds can protect against oxidative damage caused by free radicals, which is implicated in various chronic diseases. nih.gov
Natural products, particularly from medicinal plants, are a major source of compounds with antioxidant potential. nih.govsemanticscholar.org For example, various aliphatic 1,3-diketones have demonstrated antioxidant properties, attributable to the 1,3-dicarbonyl moiety. mdpi.com While the this compound structure does not inherently contain these classic antioxidant functional groups, its derivatives could be functionalized with moieties known to possess antioxidant activity. The stability of the spirocyclic core could provide a robust scaffold for orienting these functional groups, potentially leading to novel antioxidant compounds. Further investigation is required to explore this possibility.
Mechanism of Action Studies and Molecular Target Identification for Bioactive Derivatives
Detailed mechanism of action studies and specific molecular target identification for bioactive derivatives of this compound are not yet well-defined in the scientific literature. However, the broader class of oxetane-containing molecules has been investigated for its interaction with various biological targets.
Oxetane (B1205548) moieties are often incorporated into larger molecules to modulate their physicochemical properties and biological activity. For example, oxetane-containing compounds have been developed as potent inhibitors of aldehyde dehydrogenases (ALDH), a group of enzymes implicated in cancer chemotherapy resistance. nih.gov In one study, the replacement of a less stable group with an oxetane led to a robust inhibitor of the ALDH1A subfamily with significantly improved metabolic stability. nih.gov Molecular docking simulations for other heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, have suggested that they can interact with target proteins like SDH through hydrogen bonds and hydrophobic interactions. mdpi.com
Exploration of this compound Scaffolds in Drug Discovery and Medicinal Chemistry
The use of spirocyclic scaffolds, including those containing oxetane rings, is a growing trend in modern drug design, often referred to as "escaping from flatland". univ.kiev.ua These three-dimensional structures are of particular interest because they can lead to compounds with improved pharmacological properties. univ.kiev.ua Spirocycles can enhance metabolic stability, aqueous solubility, and lipophilicity in ways that are advantageous for drug candidates. univ.kiev.ua
The this compound scaffold fits within this strategy. The oxetane ring, a component of this scaffold, has been successfully incorporated into FDA-approved drugs. nih.gov In medicinal chemistry, the oxetane moiety is often used as a replacement for other groups to improve properties like solubility and metabolic stability without sacrificing potency. For instance, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), an oxetane-containing compound showed significantly improved potency and metabolic profile over the initial hit compound. nih.gov
Furthermore, related spirocyclic structures like 7-oxa-2-azaspiro[3.5]nonane have been investigated as bioisosteres of piperidine (B6355638), a common fragment in bioactive compounds. univ.kiev.ua This bioisosteric replacement can lead to analogues with enhanced activity and reduced toxicity. univ.kiev.ua The exploration of the this compound scaffold in drug discovery is based on this principle of using unique 3D structures to access novel chemical space and develop improved therapeutic agents.
Interactive Data Table: Physicochemical Properties of Selected Spirocyclic Scaffolds
The following table compares the computed physicochemical properties of this compound with a related aza-substituted analogue, highlighting the impact of heteroatom substitution on key drug-like properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | C₈H₁₄O | 126.20 | 1.8 | 9.2 |
| 1-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 0.2 | 21.3 |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound derivatives are not extensively available. However, SAR studies on related spirocyclic and heterocyclic compounds provide valuable insights into how structural modifications can influence biological activity and physicochemical properties.
SAR studies aim to identify which parts of a molecule are crucial for its biological effects by systematically modifying its structure and observing the impact on activity. nih.govresearchgate.net For example, in a series of 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, optimization of the substituent groups on the piperidine and aryl portions of the molecule was crucial for identifying a potent agonist with a desirable pharmacokinetic profile. nih.gov This highlights the importance of systematic structural modification in optimizing biological activity.
SPR studies focus on the relationship between chemical structure and physicochemical properties such as solubility, stability, and permeability. walisongo.ac.id The incorporation of an oxetane ring, as found in this compound, is a common strategy to improve these properties. For instance, replacing a gem-dimethyl group with an oxetane can increase solubility and reduce metabolic degradation. nih.gov
The table below illustrates a hypothetical SAR study based on findings from related heterocyclic compounds, showing how different substituents might influence activity.
Interactive Data Table: Hypothetical SAR of Bioactive Heterocycles
This table presents data from a study on 1,2,4-oxadiazole derivatives, which can serve as a model for how SAR studies might be conducted on future this compound derivatives. The data shows the effect of different substituents on antifungal activity against R. solani.
| Compound ID | Ar₁ Substituent | Ar₂ Substituent | Antifungal Activity (EC₅₀ in µg/mL) |
| 4f | Anisole | 3,4-dihydroxybenzene | 12.68 |
| 4q | Cinnamic Acid | 3,4-dihydroxybenzene | 38.88 |
Data adapted from a study on 1,2,4-oxadiazole derivatives, demonstrating the impact of substituent changes on biological activity. mdpi.com This type of analysis would be essential for optimizing the therapeutic potential of any bioactive this compound derivatives.
Diverse Applications of 1 Oxaspiro 3.5 Nonane in Chemical Sciences and Industry
Role as Chiral Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis
Chiral building blocks are fundamental components in the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The conformational rigidity and defined spatial arrangement of atoms in chiral spirocyclic compounds, such as derivatives of 1-oxaspiro[3.5]nonane, make them highly valuable synthetic intermediates. While direct and extensive research specifically detailing the use of this compound as a chiral building block is an emerging area, the broader class of spirocyclic compounds, including analogous aza-spiro[3.5]nonanes, has demonstrated significant utility in the synthesis of biologically active molecules.
The spiro[3.5]nonane framework serves as a versatile scaffold that can be functionalized to introduce various chemical moieties with precise stereocontrol. For instance, enantioselective synthesis of related azaspiro[3.5]nonane derivatives has been achieved with high asymmetric induction, highlighting the potential for creating stereochemically pure compounds based on this core structure. nih.gov These chiral azaspirocycles have been investigated as agonists for G-protein coupled receptors like GPR119, which are targets for the treatment of metabolic disorders. nih.gov The synthesis of these complex molecules often involves the strategic use of the spirocyclic core to orient substituents in a specific three-dimensional arrangement, which is crucial for their biological activity.
The application of spirocyclic scaffolds extends to the synthesis of natural products and their analogues. The rigid nature of the spirocyclic system can help to control the stereochemistry of subsequent reactions, enabling the construction of multiple chiral centers with high selectivity. Although specific examples of natural product synthesis starting from this compound are not yet widely reported, the principles established with other spirocyclic systems suggest its potential in this field. The development of synthetic routes to advanced intermediates containing the spiro[3.5]nonane core could pave the way for the efficient total synthesis of novel and intricate natural products.
Table 1: Examples of Spiro[3.5]nonane Derivatives in Complex Molecule Synthesis
| Spirocyclic Derivative | Application | Research Focus |
|---|---|---|
| 7-azaspiro[3.5]nonane derivatives | GPR119 Agonists | Design and synthesis of novel treatments for metabolic disorders. nih.gov |
| Enantiomerically pure azaspiro[3.5]nonanes | Chiral Building Blocks | Enantioselective synthesis for the creation of stereochemically defined molecules. nih.gov |
Potential in the Fragrance and Flavor Industry
The fragrance and flavor industry is in constant pursuit of novel molecules with unique and desirable sensory profiles. Spirocyclic compounds, in general, have garnered attention in this sector due to their often complex and appealing olfactory properties. A review of spirocyclic compounds in fragrance chemistry reveals that they frequently exhibit woody, fruity, and ambery notes. researchgate.net This suggests that the rigid, three-dimensional structure of the spirocyclic framework can lead to specific interactions with olfactory receptors, resulting in distinct scent characteristics.
While the specific organoleptic properties of this compound have not been extensively documented in publicly available literature, the broader class of oxaspirocycles is known to contribute to a range of scents. The presence of the ether oxygen atom within the spirocyclic structure can influence the molecule's polarity and volatility, which are key factors in determining its odor profile. The study of structure-odor relationships in related spirocyclic ketones, such as spiro[4.5]-decan-2-ones, indicates that the substitution pattern and the size of the rings can significantly impact the resulting fragrance. researchgate.net
Sensory evaluation is a critical component in the development of new fragrance and flavor ingredients. centreforsensorystudies.org This process involves trained panelists assessing the olfactory and gustatory characteristics of a compound. The potential of this compound and its derivatives in this industry would necessitate a thorough sensory evaluation to characterize their scent and taste profiles. Given the prevalence of woody and fruity notes in other spirocyclic ethers, it is plausible that this compound could offer interesting and novel contributions to the perfumer's and flavorist's palettes. Further research into the synthesis and sensory analysis of this compound is warranted to fully explore its potential in this commercially significant field.
Table 2: Common Olfactory Notes of Spirocyclic Compounds in the Fragrance Industry
| Olfactory Note | Description |
|---|---|
| Woody | Scents reminiscent of wood, such as sandalwood, cedarwood, and vetiver. |
| Fruity | Fragrances with characteristics of various fruits, often sweet and fresh. |
| Ambery | Warm, resinous, and often sweet scents, sometimes with a powdery or musky character. |
Future Prospects and Research Frontiers in 1 Oxaspiro 3.5 Nonane Chemistry
Development of Novel Synthetic Strategies for Enhanced Structural Complexity
The synthesis of spiroketals has traditionally relied on thermodynamically controlled spiroketalization reactions. mskcc.org However, these methods often provide limited control over the stereochemical outcome at the anomeric carbon, which is influenced by multiple, sometimes competing, factors. mskcc.org To overcome this, the development of kinetically controlled spiroketal-forming reactions is a major research frontier. mskcc.org Such strategies would enable the systematic synthesis of stereodiversified spiroketal libraries, providing access to a wider range of molecular architectures for biological screening. mskcc.org
One promising approach involves the use of cycloaddition reactions with exocyclic enol ethers. This method allows for the kinetic control of the spiroketal stereocenter, with the stereochemical outcome determined by the olefin geometry of the starting materials and the transition state orientation. nih.gov Furthermore, the initial kinetic product can be equilibrated to the thermodynamic diastereomer through acid catalysis, offering access to either conformation. nih.gov
Another area of development is the stereoselective synthesis of highly substituted spiroketals. For instance, a highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles bearing five contiguous stereogenic centers has been developed using sequential organocatalysis. nih.gov This highlights the potential for creating complex molecular scaffolds based on the spiroketal framework.
Future research will likely focus on:
The development of new catalysts and reaction conditions for kinetically controlled spiroketalizations.
The exploration of novel cycloaddition strategies to access a wider range of spiroketal derivatives.
The synthesis of spiroketal libraries with comprehensive stereochemical diversity for high-throughput screening. mskcc.org
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis is becoming an invaluable tool for the rational design of novel 1-oxaspiro[3.5]nonane derivatives. jst.go.jp Density Functional Theory (DFT) calculations, for example, can be used to analyze reaction mechanisms, predict biosynthetic pathways, and evaluate synthetic strategies. jst.go.jp This computational insight can guide the design of experiments, saving time and resources.
For instance, in the synthesis of chroman spiroketals, computational studies can help to understand the diminished nucleophilicity of phenols and inform the development of alternative, orthogonal approaches such as cycloaddition reactions. nih.gov Similarly, in silico screening techniques can be employed to predict the structure and potency of new compounds, guiding the synthesis of derivatives with desired biological activities. nih.gov
Key areas for future research in this domain include:
The use of computational modeling to predict the stereochemical outcomes of spiroketalization reactions.
The application of in silico screening to identify novel spiroketal-based compounds with specific therapeutic properties. nih.gov
The development of more accurate and efficient computational methods for studying the complex reaction dynamics of spiroketal synthesis.
Expansion of Biological Activity Profiling and Therapeutic Applications
Spiroketals are recognized as privileged substructures in medicinal chemistry, exhibiting a broad range of biological activities. mskcc.org Even relatively simple spiroketals can display significant bioactivity, while more complex structures often use the spiroketal as a rigid scaffold to present sidechains in well-defined three-dimensional orientations. mskcc.org
Recent research has highlighted the potential of spiroketal-containing compounds in various therapeutic areas. For example, natural product-like spiroketals have been identified as potent cytotoxic agents against B-cell chronic lymphocytic leukaemia (CLL), inducing cell death via an apoptotic pathway. nih.gov Synthetic spiroketal derivatives have also shown promising antitumor activity in murine melanoma models, suggesting their potential application in cancer therapy. nih.gov Furthermore, certain spiroketal polyacetylene compounds have demonstrated the ability to act as sensitization drugs against multi-drug resistant Staphylococcus aureus. patsnap.com
The expansion of biological activity profiling is a critical future direction. This involves screening diverse libraries of this compound derivatives against a wide range of biological targets to uncover new therapeutic applications. mskcc.org
Future research efforts will likely concentrate on:
Systematic screening of stereochemically diverse spiroketal libraries to identify new lead compounds. mskcc.org
Detailed investigation of the mechanism of action of biologically active spiroketals. nih.gov
The design and synthesis of novel spiroketal derivatives with improved potency and selectivity for specific biological targets.
Exploration of Sustainable and Green Synthesis Methodologies
The development of sustainable and environmentally friendly synthetic methods is a key focus in modern organic chemistry. Traditional methods for spiroketal synthesis often involve hazardous reagents and harsh reaction conditions. rsc.orgrsc.org Consequently, there is a growing need for greener alternatives.
A significant advancement in this area is the development of eSpiro, a novel electrosynthetic method for the synthesis of spiroketals. rsc.orgrsc.org This approach utilizes the anodic oxidation of malonic acids and offers a metal- and mercury-free alternative to conventional methods, proceeding with high yields and broad functional group tolerance. rsc.orgrsc.org This electrosynthetic route is not only safer and more cost-effective but also scalable, with potential for industrial applications. rsc.org
Biocatalysis represents another promising avenue for the green synthesis of spiroketal-containing compounds. csic.esacs.org The use of enzymes can offer high stereoselectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. For example, metal-dependent 2-oxoacid aldolases have been shown to be versatile biocatalysts for the synthesis of chiral multifunctional compounds that could serve as precursors to complex spiroketals. ub.edu
Future research in this area will likely involve:
The further development and optimization of electrosynthetic methods for spiroketal formation. rsc.org
The discovery and engineering of novel enzymes for the stereoselective synthesis of this compound derivatives.
The integration of flow chemistry with green synthetic methods to enable continuous and scalable production. rsc.org
Q & A
Q. Advanced Research Focus
- Molecular docking : Identifies electrophilic sites (e.g., iodomethyl derivatives at C6) prone to nucleophilic attack .
- Reaxys/PubChem databases : Retro-synthetic analysis suggests feasible routes (e.g., AI-powered synthesis planning for one-step protocols) .
- DFT-based transition-state modeling : Predicts regioselectivity in epoxide carbonylation (e.g., ketone formation at C7 vs. C2) .
How can contradictory biological activity data for structurally similar spirocyclic compounds be reconciled?
Advanced Research Focus
Case study: 2,7-Diazaspiro[3.5]nonane derivatives (4b vs. 5b) show divergent S1R effects despite shared scaffolds:
- 4b : Lacks antiallodynic activity but reverses BD-1063’s effects, suggesting agonist-like behavior .
- 5b : Full S1R antagonism (Ki = 13 nM) with dose-dependent efficacy .
Resolution : - Pharmacophore mapping : Hydrophobic substituents (e.g., aryl groups) modulate intrinsic activity.
- In vitro functional assays : Calcium flux or GTPγS binding distinguishes agonist/antagonist profiles .
What experimental strategies optimize the stability of this compound derivatives under physiological conditions?
Q. Advanced Research Focus
- pH-dependent stability : Oxalate salts (e.g., 1-oxa-7-azaspiro derivatives) show enhanced aqueous solubility at pH 6–7 but degrade in acidic environments .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves bioactivity for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
